N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorinated phenyl group, and a methoxyphenyl ethyl carbamoyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate: The fluorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinating agents.
Preparation of the Methoxyphenyl Ethyl Carbamoyl Intermediate: This intermediate can be synthesized by reacting 2-(2-methoxyphenyl)ethylamine with a suitable carbamoylating agent.
Coupling of Intermediates: The final step involves coupling the fluorinated phenyl intermediate with the methoxyphenyl ethyl carbamoyl intermediate in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as column chromatography and recrystallization, as well as the implementation of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-fluorobenzamide
- N-(4-fluorophenyl)-2-methoxybenzamide
- N-(2-methoxyphenyl)-4-fluorobenzamide
Uniqueness
N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24FN3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-fluoro-2-[2-(2-methoxyphenyl)ethylcarbamoyl]phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H24FN3O3/c1-28-19-7-3-2-6-15(19)10-11-23-20(26)17-14-16(22)8-9-18(17)24-21(27)25-12-4-5-13-25/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
NOIWWQAECFLWNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)F)NC(=O)N3CCCC3 |
Origin of Product |
United States |
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